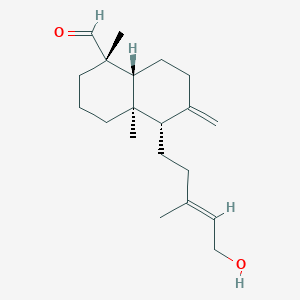

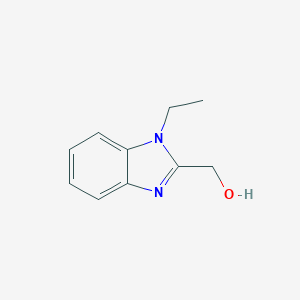

(1-ethyl-1H-benzimidazol-2-yl)methanol

Vue d'ensemble

Description

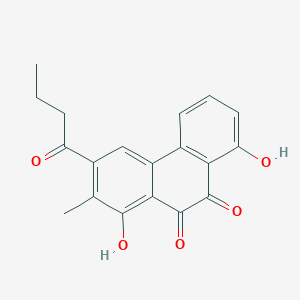

The compound "(1-ethyl-1H-benzimidazol-2-yl)methanol" is a derivative of the benzimidazole class, which is a heterocyclic compound featuring a fusion of benzene and imidazole rings. Benzimidazoles are of significant interest due to their diverse applications in medicinal chemistry, agriculture, and materials science. The papers provided discuss various aspects of benzimidazole synthesis and properties, which can be related to the analysis of the compound .

Synthesis Analysis

The synthesis of 2-substituted benzimidazoles, which would include derivatives such as "(1-ethyl-1H-benzimidazol-2-yl)methanol," can be achieved through the condensation of 1,2-diaminoarenes and aldehydes. A green and scalable method has been reported where the reaction occurs in methanol as the solvent, at ambient temperature, and without the need for catalysts or additives. This method is notable for its high functional group tolerance and rapid reaction time of only one minute, making it an efficient protocol for the synthesis of benzimidazoles on a multi-gram scale .

Another approach involves the use of supercritical methanol as both a solvent and a carbon source in the catalytic conversion of 1,2-diaminobenzenes to benzimidazoles. This process utilizes copper-doped porous metal oxides derived from synthetic hydrotalcites and is capable of producing benzimidazoles and N-methylbenzimidazoles in good yields. The method also allows for the conversion of 2-nitroanilines to benzimidazoles, which includes an additional reduction step prior to cyclization .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be complex, as demonstrated by the study of a related compound, "5-Chloro-2-methylsulfanyl-6-(naphthalen-1-yloxy)-1H-benzimidazole methanol monosolvate." In this compound, the benzimidazole group and the naphthyloxy moiety are nearly orthogonal, and there is a notable disorder in the hydrogen atoms of the methanol molecule. The methanol acts as a hydrogen-bond acceptor and donor, forming chains along the crystal axis .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions. For instance, bis-(1H-benzimidazol-2-yl)-methanone, a related compound, can be prepared by the oxidation of bis-(1H-benzimidazol-2-yl)-methane using two methods: Fe(II)/O2 in an ethanol–water mixture or hydrogen peroxide in acetic acid. The products of these reactions are characterized by several spectroscopic techniques, indicating the versatility of benzimidazole compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The study of bis-(1H-benzimidazol-2-yl)-methanone revealed a low energy barrier between two conformations in the DMSO phase, suggesting flexibility in the molecular conformation. This flexibility can affect the compound's reactivity and interactions with other molecules. The compound's properties were characterized using various spectroscopic methods and theoretical calculations, which showed good agreement between experimental and theoretical data .

Applications De Recherche Scientifique

-

Carbonic Anhydrase Inhibitors

- Application Summary : Carbonic anhydrase inhibitors like Brinzolamide and Dorzolamide are used in sports medicine for their diuretic effects . They are prohibited in sports after systemic administration .

- Methods of Application : The study mentioned investigates the in-vivo metabolism of these inhibitors after ophthalmic (eye drop) and systemic (oral) administration to pigs .

- Results : Preliminary results showed that the metabolism of these inhibitors differs for the different application routes . These substances and their metabolites are enriched in the red blood cells, with a resulting half-life of several weeks after administration .

-

Siderophores

- Application Summary : Siderophores are small molecules known for their high iron binding capacity . They have applications in medicine, agriculture, and environmental sciences .

- Methods of Application : Siderophores are secreted by microorganisms and some plants to cope with iron-limited conditions . They bind specifically to trivalent iron ions in a low-iron environment .

- Results : Applications of siderophores include biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .

-

AlphaFold 3

- Application Summary : AlphaFold 3 is an AI model developed by Google DeepMind and Isomorphic Labs . It accurately predicts the structure of proteins, DNA, RNA, ligands and more, and how they interact .

- Methods of Application : Given an input list of molecules, AlphaFold 3 generates their joint 3D structure, revealing how they all fit together .

- Results : For the interactions of proteins with other molecule types, AlphaFold 3 sees at least a 50% improvement compared with existing prediction methods . For some important categories of interaction, it has doubled prediction accuracy .

-

Metalens Camera

- Application Summary : Researchers have used deep learning techniques to enhance the image quality of a metalens camera . The new approach uses artificial intelligence to turn low-quality images into high-quality ones .

- Methods of Application : The researchers used a type of machine learning known as a multi-scale convolutional neural network to improve resolution, contrast and distortion in images from a small camera .

- Results : The new approach could make these cameras viable for a multitude of imaging tasks including intricate microscopy applications and mobile devices .

-

AlphaFold 3

- Application Summary : AlphaFold 3 is an AI model developed by Google DeepMind and Isomorphic Labs . It accurately predicts the structure of proteins, DNA, RNA, ligands and more, and how they interact .

- Methods of Application : Given an input list of molecules, AlphaFold 3 generates their joint 3D structure, revealing how they all fit together .

- Results : For the interactions of proteins with other molecule types, AlphaFold 3 sees at least a 50% improvement compared with existing prediction methods, and for some important categories of interaction, it has doubled prediction accuracy .

-

Metalens Camera

- Application Summary : Researchers have used deep learning techniques to enhance the image quality of a metalens camera . The new approach uses artificial intelligence to turn low-quality images into high-quality ones .

- Methods of Application : The researchers used a type of machine learning known as a multi-scale convolutional neural network to improve resolution, contrast and distortion in images from a small camera .

- Results : The new approach could make these cameras viable for a multitude of imaging tasks including intricate microscopy applications and mobile devices .

Safety And Hazards

Propriétés

IUPAC Name |

(1-ethylbenzimidazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-2-12-9-6-4-3-5-8(9)11-10(12)7-13/h3-6,13H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMCFIDLEKUBHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355407 | |

| Record name | (1-ethyl-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-ethyl-1H-benzimidazol-2-yl)methanol | |

CAS RN |

21269-78-3 | |

| Record name | (1-ethyl-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-Ethyl-1H-benzimidazol-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.